2,4-Dichlorophenyl quinoxaline-6-carboxylate

Drug Discovery ADME Medicinal Chemistry

2,4-Dichlorophenyl quinoxaline-6-carboxylate (CAS: 881453-64-1) is a heterocyclic ester comprised of a quinoxaline core substituted at the 6-position with a 2,4-dichlorophenyl carboxylate moiety. This compound is a member of the broader class of quinoxaline derivatives, which are recognized scaffolds in medicinal chemistry due to their diverse biological activities.

Molecular Formula C15H8Cl2N2O2
Molecular Weight 319.14
CAS No. 881453-64-1
Cat. No. B2882115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenyl quinoxaline-6-carboxylate
CAS881453-64-1
Molecular FormulaC15H8Cl2N2O2
Molecular Weight319.14
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H8Cl2N2O2/c16-10-2-4-14(11(17)8-10)21-15(20)9-1-3-12-13(7-9)19-6-5-18-12/h1-8H
InChIKeyPGMAUUQBSRXNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorophenyl quinoxaline-6-carboxylate (CAS 881453-64-1): Procurement-Relevant Baseline Data


2,4-Dichlorophenyl quinoxaline-6-carboxylate (CAS: 881453-64-1) is a heterocyclic ester comprised of a quinoxaline core substituted at the 6-position with a 2,4-dichlorophenyl carboxylate moiety [1]. This compound is a member of the broader class of quinoxaline derivatives, which are recognized scaffolds in medicinal chemistry due to their diverse biological activities [2]. The core structural features include a calculated logP of 4.07, a polar surface area of 52 Ų, and a molecular weight of 319.14 g/mol [1]. It is commercially available for research purposes from several vendors, typically with a purity specification of ≥95% .

Why Generic Substitution of 2,4-Dichlorophenyl quinoxaline-6-carboxylate (CAS 881453-64-1) is Not Advisable


The quinoxaline class is characterized by significant pharmacodynamic heterogeneity, where minor structural modifications can lead to profound changes in biological target engagement and potency [1]. Consequently, substituting 2,4-dichlorophenyl quinoxaline-6-carboxylate with a different quinoxaline analog or an alternative heterocyclic scaffold cannot be assumed to yield equivalent experimental outcomes. The specific 2,4-dichloro substitution pattern on the phenyl ring and the ester linkage at the 6-position of the quinoxaline core are critical determinants of its unique steric, electronic, and lipophilic properties [2]. These properties govern key interactions with biological targets, influence physicochemical characteristics such as solubility and stability, and dictate metabolic fate, making any substitution a high-risk variable in research reproducibility [3].

2,4-Dichlorophenyl quinoxaline-6-carboxylate (881453-64-1): A Quantitative Evidence Guide for Differentiated Selection


In Silico ADME Profiling of 2,4-Dichlorophenyl quinoxaline-6-carboxylate vs. Unsubstituted Quinoxaline Core

The substitution of the quinoxaline core at the 6-position with a 2,4-dichlorophenyl ester group is predicted to significantly enhance lipophilicity and alter pharmacokinetic properties compared to the unsubstituted quinoxaline-6-carboxylic acid core. This structural feature directly impacts parameters such as LogP and LogD, which are critical for membrane permeability and compound distribution [1].

Drug Discovery ADME Medicinal Chemistry

Solubility Assessment: 2,4-Dichlorophenyl quinoxaline-6-carboxylate Aqueous Solubility

The compound is characterized by very low aqueous solubility, a property consistent with its high predicted lipophilicity. This solubility profile is an important parameter for experimental design, particularly in the preparation of stock solutions and biological assay media [1].

Chemical Synthesis Formulation Analytical Chemistry

Stability and Storage Requirements for 2,4-Dichlorophenyl quinoxaline-6-carboxylate (881453-64-1)

To ensure the integrity of 2,4-Dichlorophenyl quinoxaline-6-carboxylate over time, specific storage conditions are required. Unlike more stable, shelf-stable reagents, this compound's ester linkage and chlorinated aromatic rings necessitate protection from environmental factors [1].

Chemical Storage Compound Management Stability

Validated Application Scenarios for Procuring 2,4-Dichlorophenyl quinoxaline-6-carboxylate (CAS 881453-64-1)


Scaffold for Kinase Inhibitor Development

The quinoxaline core, when appropriately substituted, is a well-documented scaffold for the development of kinase inhibitors [1]. The specific substitution pattern of 2,4-dichlorophenyl quinoxaline-6-carboxylate provides a distinct starting point for structure-activity relationship (SAR) studies aimed at modulating kinase targets. The 2,4-dichlorophenyl moiety introduces specific steric bulk and electron-withdrawing properties, while the ester group at the 6-position offers a handle for further chemical elaboration. This compound is a suitable candidate for medicinal chemistry programs focused on cancer or inflammatory diseases where kinase inhibition is a validated therapeutic strategy [1].

Building Block for Diverse Heterocyclic Synthesis

As an ester of quinoxaline-6-carboxylic acid, this compound serves as a versatile building block in organic synthesis [2]. The ester functionality can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions, or it can be converted into other derivatives such as amides. This synthetic flexibility allows researchers to use 2,4-dichlorophenyl quinoxaline-6-carboxylate as a key intermediate to access a wider range of structurally diverse quinoxaline-based compounds for biological screening or material science applications [2].

Reference Compound in Environmental Fate Studies

Due to its predicted lipophilic nature (high LogP) and specific chlorine substitution pattern, this compound can be utilized as a reference material in environmental fate and transport studies. Its calculated properties, including a high LogP and low aqueous solubility, make it a representative model compound for investigating the behavior of persistent organic pollutants (POPs) in environmental matrices such as soil and sediment. Researchers in environmental chemistry can employ this compound to study adsorption/desorption phenomena or to develop and validate analytical methods for the detection of halogenated aromatic compounds [3].

Internal Standard in GC-MS Method Development

The compound's defined structure and the availability of its mass spectrum make it a potential candidate for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) method development, particularly for the analysis of similar halogenated heterocyclic compounds [4]. The presence of two chlorine atoms yields a distinct isotopic pattern in mass spectrometry, facilitating easy identification and accurate quantification. This application is especially relevant for analytical chemists developing assays for complex mixtures in pharmaceutical, environmental, or food safety testing.

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